Cas no 930-68-7 (cyclohex-2-en-1-one)

cyclohex-2-en-1-one structure
cyclohex-2-en-1-one structure
Nome do Produto:cyclohex-2-en-1-one
N.o CAS:930-68-7
MF:C6H8O
MW:96.127121925354
MDL:MFCD00001577
CID:40290
PubChem ID:13594

cyclohex-2-en-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 2-CYCLOHEXANE-1-ONE
    • 2-CYCLOHEXEN-1-ONE
    • 2-CYCLOHEXENONE
    • 2-CYCLOHEXENONE-1
    • CYCLOHEX-2-ENONE
    • Cyclohexenone
    • TIMTEC-BB SBB008209
    • 1-Cyclohexen-3-one
    • 2-Cyclohexene-1-one
    • 3-oxocyclohexene
    • Cyclohex-2-en-1-one
    • Cyclohexen-2-one
    • 2-CYCLOHEXEN-1-ONE, BASF QUALITY
    • 1-cyclohexen-3-one,2-cyclohexen-1-one,2-cyclohexenone
    • 2-cyclohex
    • 1-CYCLOHEXEN-2-ONE
    • Cyclohexen-3-one
    • cyclohex-1-en-3-one
    • cyclohexene oxide
    • cyclohexenon
    • NSC 59710
    • 930-68-7
    • CAS-930-68-7
    • 2-Cyclohexen-1-one, >=95%
    • J-509238
    • MFCD00001577
    • EN300-29848
    • EINECS 213-223-5
    • DTXSID1024881
    • BDBM217391
    • NCGC00257562-01
    • NS00020456
    • BRN 1280477
    • HMS3039A04
    • NSC59710
    • UNII-445160R1U6
    • 2-Cyclohexen-1-one, produced by BASF, >=98.0% (GC)
    • NCGC00091479-02
    • 4-07-00-00124 (Beilstein Handbook Reference)
    • CHEMBL1439332
    • 2-Cyclohexeneone
    • NCGC00091479-01
    • Z295197140
    • CHEBI:15977
    • NSC-59710
    • WLN: L6V BUTJ
    • DTXCID804881
    • CYCLOHEXENE-1-ONE, 2-
    • Cyclohexen-1-one
    • A2Q
    • 445160R1U6
    • FT-0606446
    • C02395
    • F0001-2243
    • Q209370
    • AKOS004909928
    • FEMA NO. 4517
    • 25512-62-3
    • Tox21_200008
    • SMR000568463
    • Epitope ID:141515
    • Cyclohexenone, 18
    • MLS001065611
    • InChI=1/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H
    • 1-Cyclohexen-3-one; 2-Cyclohexenone; 3-Oxocyclohexene; Cyclohexen-3-one; Cyclohexenone; NSC 59710
    • DB-057364
    • STL141084
    • cyclohex-2-en-1-one
    • MDL: MFCD00001577
    • Inchi: 1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2
    • Chave InChI: FWFSEYBSWVRWGL-UHFFFAOYSA-N
    • SMILES: O=C1CCCC=C1
    • BRN: 1280477

Propriedades Computadas

  • Massa Exacta: 96.05750
  • Massa monoisotópica: 96.057514874g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 7
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 103
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: nothing
  • Superfície polar topológica: 17.1Ų
  • Contagem de Tautomeros: 5

Propriedades Experimentais

  • Cor/Forma: liquid
  • Densidade: 0.993 g/mL at 25 °C(lit.)
  • Ponto de Fusão: −53 °C (lit.)
  • Ponto de ebulição: 171°C(lit.)
  • Ponto de Flash: Fahrenheit: 132.8 ° f < br / > Celsius: 56 ° C < br / >
  • Índice de Refracção: n20/D 1.488(lit.)
  • Coeficiente de partição da água: dissolution
  • PSA: 17.07000
  • LogP: 1.29560
  • Pressão de vapor: 760 mmHg ( 168 °C)
  • Solubilidade: Soluble in alcohol, acetone, ether, insoluble in water
  • FEMA: 4517 | 2-CYCLOHEXENONE

cyclohex-2-en-1-one Informações de segurança

cyclohex-2-en-1-one Dados aduaneiros

  • CÓDIGO SH:2914299000
  • Dados aduaneiros:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

cyclohex-2-en-1-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-29848-0.05g
cyclohex-2-en-1-one
930-68-7 95.0%
0.05g
$19.0 2025-02-19
Enamine
EN300-29848-50.0g
cyclohex-2-en-1-one
930-68-7 95.0%
50.0g
$51.0 2025-02-19
Enamine
EN300-29848-25.0g
cyclohex-2-en-1-one
930-68-7 95.0%
25.0g
$38.0 2025-02-19
Oakwood
040004-100g
Cyclohex-2-enone
930-68-7 98%
100g
$79.00 2024-07-19
abcr
AB115148-25 g
2-Cyclohexen-1-one, 96%; .
930-68-7 96%
25g
€75.30 2023-01-31
Life Chemicals
F0001-2243-1g
cyclohex-2-en-1-one
930-68-7 95%+
1g
$21.0 2023-09-07
Life Chemicals
F0001-2243-10g
cyclohex-2-en-1-one
930-68-7 95%+
10g
$84.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C824720-25g
2-Cyclohexen-1-one
930-68-7 98%
25g
¥158.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C824720-500g
2-Cyclohexen-1-one
930-68-7 98%
500g
¥1,980.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0707-25ml
cyclohex-2-en-1-one
930-68-7 96.0%(GC)
25ml
¥435.0 2022-05-30

cyclohex-2-en-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Palladium ,  1,4-Benzenedicarboxylic acid, 2-amino-, copper(2+) salt (1:1) Solvents: Trifluorotoluene ;  3 h, 95 °C
Referência
Development of sustainable green catalysts for oxidation of alcohols via decorated palladium nanoparticles on magnetic carbon nanotube/MOF
Keypour, Hassan ; Kouhdareh, Jamal; Alavinia, Sedigheh; Karimi-Nami, Rahman; Karakaya, Idris; et al, Journal of Molecular Structure, 2023, 1294,

Método de produção 2

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Nitric acid Solvents: Dichloromethane ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3
Katsina, Tania; Clavier, Louis; Giffard, Jean-Francois; Macedo Portela da Silva, Nayane; Fournier, Jean; et al, Organic Process Research & Development, 2020, 24(5), 856-860

Método de produção 3

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 2253137-61-8 Solvents: Acetonitrile ,  Water ;  18 h, 1 atm, rt
Referência
Designing conjugated microporous polymers for visible light-promoted photocatalytic carbon-carbon double bond cleavage in aqueous medium
Ayed, Cyrine; Caire da Silva, Lucas; Wang, Di; Zhang, Kai A. I., Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2018, 6(44), 22145-22151

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium ,  1-Methyl-3-(2-phenylethyl)-1H-imidazolium sulfate (1:1) (supported on fibrillated mesoporous carbon) Solvents: Water ;  15 h, 70 °C
Referência
A nano-fibrillated mesoporous carbon as an effective support for palladium nanoparticles in the aerobic oxidation of alcohols "on pure water"
Karimi, Babak; Behzadnia, Hesam; Bostina, Mihnea; Vali, Hojatollah, Chemistry - A European Journal, 2012, 18(28),

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: Molybdenum oxide (MoO3) Solvents: Ethanol ;  12 h, 70 °C
Referência
Catalytic activity and selectivity of reusable α-MoO3 nanobelts toward oxidation of olefins and sulfides using economical peroxides
Jafarpour, Maasoumeh; Ghahramaninezhad, Mahboube; Rezaeifard, Abdolreza, RSC Advances, 2014, 4(4), 1601-1608

Método de produção 6

Condições de reacção
1.1 Reagents: Chromate(1-), chlorotrioxo-, ammonium, (T-4)- Solvents: Acetonitrile
Referência
Oxidation of α-methyl or α-methylene groups in carbonyl compounds with ammonium chlorochromate
Liu, Liangxian; Chen, Mifeng; Cai, Kun, Chinese Chemical Letters, 1992, 3(8), 585-8

Método de produção 7

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Copper manganese oxide Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Oxygen Solvents: Water ;  24 h, 1 atm, rt
Referência
Allylic oxidation of cyclic alkenes with molecular oxygen and tert-butyl hydroperoxide over copper-manganese oxides
Zhang, Wu; Wei, Qiuyu; Lan, Lingling; Wu, Aiqun; Yin, Xiuju; et al, Monatshefte fuer Chemie, 2017, 148(2), 357-365

Método de produção 8

Condições de reacção
1.1 Reagents: Iodobenzene diacetate (polystyrene-supported) Catalysts: Tempo (JandaJel resin-supported) Solvents: 1,2-Dichloroethane ;  5 h, 70 °C
Referência
A multipolymer system for organocatalytic alcohol oxidation
But, Tracy Yuen Sze; Tashino, Yousuke; Togo, Hideo; Toy, Patrick H., Organic & Biomolecular Chemistry, 2005, 3(6), 970-971

Método de produção 9

Condições de reacção
1.1 157 - 158 °C
Referência
Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis
Martynenko, E. A.; Glazko, I. L.; Levanova, S. V.; Portnova, Yu. V., Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Método de produção 10

Condições de reacção
1.1 Reagents: Bromous acid, sodium salt (1:1) Catalysts: Copper sulfate Solvents: Water
Referência
Studies on bromite. IX. Oxidation of secondary alcohols with sodium bromite in the alkaline aqueous solution added with metal ions
Kageyama, Toshifumi; et al, Nippon Kagaku Kaishi, 1986, (6), 792-5

Método de produção 11

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ;  80 °C
Referência
Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions
Zahmakiran, Mehmet; Akbayrak, Serdar; Kodaira, Tetsuya; Oezkar, Saim, Dalton Transactions, 2010, 39(32), 7521-7527

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: Molybdenum dioxide Solvents: Ethanol ;  10 h, 70 °C
Referência
Synthesis, characterization and catalytic activity of oleic acid-coated TiO2 nanoparticles carrying MoO2 (acac)2 in the oxidation of olefins and sulfides using economical peroxides
Jafarpour, Maasoumeh; Ghahramaninezhad, Mahboube; Rezaeifard, Abdolreza, New Journal of Chemistry, 2014, 38(7), 2917-2926

Método de produção 13

Condições de reacção
1.1 Catalysts: [[2,2′-[(1-Methyl-1,2-ethanediyl)bis[(nitrilo-κN)methylidyne]]bis[4-(2-phenyldia… Solvents: Acetonitrile ;  84 °C
Referência
Homogeneous and Heterogeneous Catalytic Activity of Azo-Linked Schiff Base Complexes of Mn(II), Cu(II) and Co(II)
Lashanizadegan, Maryam; Zareian, Zeinab, Catalysis Letters, 2011, 141(11), 1698-1702

Método de produção 14

Condições de reacção
Referência
Rapid Iron(III)-Fluoride-Mediated Hydrogen Atom Transfer
Panda, Chakadola ; Doyle, Lorna M. ; Gericke, Robert ; McDonald, Aidan R., Angewandte Chemie, 2021, 60(50), 26281-26286

Método de produção 15

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen diantimonate(decaaquatetraaluminate)te… Solvents: Acetonitrile ,  Water ;  2 h, 70 °C
Referência
A Lewis acid catalytic core sandwiched by inorganic polyoxoanion caps: selective H2O2-based oxidations with [AlIII4(H2O)10(β-XW9O33H)2]6- (X = AsIII, SbIII)
Carraro, Mauro; Bassil, Bassem S.; Soraru, Antonio; Berardi, Serena; Suchopar, Andreas; et al, Chemical Communications (Cambridge, 2013, 49(72), 7914-7916

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: L-Ascorbic acid (reaction product with titania and dioxomolybdenum complex) ,  Titania (reaction product with dioxomolybdenum complex and ascorbic acid) ,  Bis(acetylacetonato)dioxomolybdenum (reaction product with titania and ascorbic acid) Solvents: Ethanol ;  12 h, 70 °C
Referência
Dioxomolybdenum(VI) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides
Jafarpour, Maasoumeh; Rezaeifard, Abdolreza; Ghahramaninezhad, Mahboube; Feizpour, Fahimeh, Green Chemistry, 2015, 17(1), 442-452

Método de produção 17

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ceria ,  Iron oxide (Fe3O4) ,  Iron ,  Silver Solvents: Acetonitrile ;  6 h, 80 °C
Referência
Design and Synthesis of Silver Decorated Fe3O4 @ Fe Doped CeO2 Core-Shell Ternary Composite as Highly Efficient Nanocatalyst for Selective Oxidation of Alkenes
Ghosh, Topi; Choudhary, Neha; Mobin, Shaikh M., ChemistrySelect, 2020, 5(31), 9601-9606

Método de produção 18

Condições de reacção
1.1 Reagents: N-Hydroxyphthalimide ,  Oxygen Catalysts: L-Ascorbic acid (titania-Cobalt- nanohybrid) ,  Cobalt diacetate ,  Titania (Cobalt-Ascorbic Acid Nanohybrid) Solvents: Ethyl acetate ;  5 h, 1 atm, 60 °C
Referência
Aerobic Stereoselective Oxidation of Olefins on a Visible-Light-Irradiated Titanium Dioxide-Cobalt-Ascorbic Acid Nanohybrid
Jafarpour, Maasoumeh; Feizpour, Fahimeh; Rezaeifard, Abdolreza, Synlett, 2017, 28(2), 235-238

Método de produção 19

Condições de reacção
1.1 Reagents: Oxygen Catalysts: 1H-Imidazolium, 3-decyl-1-methyl-, (OC-6-11)-tris(1,1,1,5,5,5-hexafluoro-2,4-pen… ;  6 h, 1 atm, 60 °C
1.2 Reagents: Triphenylphosphine ;  2 h
Referência
Ionic liquids with metal chelate anions
Zhang, Pengfei; Gong, Yutong; Lv, Yiqi; Guo, Yan; Wang, Yong; et al, Chemical Communications (Cambridge, 2012, 48(17), 2334-2336

Método de produção 20

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Ruthenium trichloride Solvents: Toluene ;  4 h, 760 torr, rt → 80 °C
Referência
Zeolite confined nanostructured dinuclear ruthenium clusters: preparation, characterization and catalytic properties in the aerobic oxidation of alcohols under mild conditions
Zahmakiran, Mehmet; Ozkar, Saim, Journal of Materials Chemistry, 2009, 19(38), 7112-7118

Método de produção 21

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Titanium (silica-bound) Solvents: 2,2,4-Trimethylpentane
Referência
A new titanium-silica catalyst for the epoxidation of alkenes
Cativiela, Carlos; Fraile, Jose M.; Garcia, Jose I.; Mayoral, Jose A., Journal of Molecular Catalysis A: Chemical, 1996, 112(2), 259-267

Método de produção 22

Condições de reacção
1.1 Reagents: Oxygen Catalysts: N-Hydroxyphthalimide ,  Copper, [μ-[2,7,12,17,22,27-hexakis(pentafluorophenyl)-31,32,33,34,35,36-hexaaza… Solvents: Acetonitrile ;  7 h, 0.5 MPa, 70 °C
Referência
Selective Functionalization of Hydrocarbons Using a ppm Bioinspired Molecular Tweezer via Proton-Coupled Electron Transfer
Chen, Hongyu ; Wang, Lingling; Xu, Sheng; Liu, Xiaohui; He, Qian; et al, ACS Catalysis, 2021, 11(12), 6810-6815

cyclohex-2-en-1-one Raw materials

cyclohex-2-en-1-one Preparation Products

cyclohex-2-en-1-one Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:930-68-7)cyclohex-2-en-1-one
Número da Ordem:A1238076
Estado das existências:in Stock
Quantidade:500ml
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 18:39
Preço ($):214
Minglong (Xianning) Medicine Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:930-68-7)2-Cyclohexen-1-one
Número da Ordem:ML 2024-34
Estado das existências:0
Quantidade:1G~1KG~25KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 30 October 2024 10:05
Preço ($):0
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